molecular formula C16H12F2N2O5S B11363567 N-[4-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-[4-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11363567
M. Wt: 382.3 g/mol
InChI Key: IUNAWBJJONKGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a benzisothiazole moiety through an acetamide linkage. The presence of multiple functional groups within its structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzisothiazole core, followed by the introduction of the difluoromethoxyphenyl group and the acetamide linkage. Key reaction steps may include:

    Formation of Benzisothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Difluoromethoxy Group: This step often involves the use of difluoromethylating agents under controlled temperature and pressure conditions.

    Acetamide Formation: The final step involves the coupling of the benzisothiazole core with the difluoromethoxyphenyl group through an acetamide linkage, typically using amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(trifluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
  • N-[4-(methoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Uniqueness

N-[4-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H12F2N2O5S

Molecular Weight

382.3 g/mol

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H12F2N2O5S/c17-16(18)25-11-7-5-10(6-8-11)19-14(21)9-20-15(22)12-3-1-2-4-13(12)26(20,23)24/h1-8,16H,9H2,(H,19,21)

InChI Key

IUNAWBJJONKGJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.